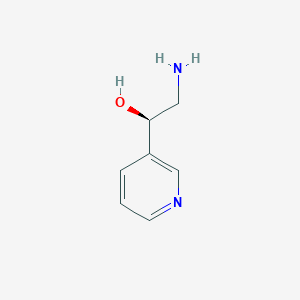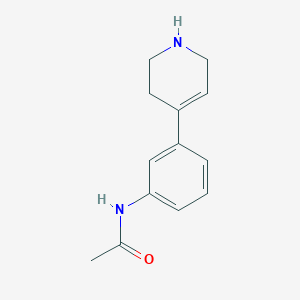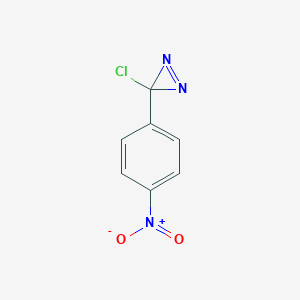
(R)-2-amino-1-(pyridin-3-yl)ethanol
概要
説明
(R)-2-amino-1-(pyridin-3-yl)ethanol, also known as R-PEA, is a chiral compound that has gained significant attention in scientific research due to its potential therapeutic applications. R-PEA is a derivative of pyridine and ethanolamine and has been found to possess various biochemical and physiological effects.
科学的研究の応用
Chemoenzymatic Synthesis
(R)-2-amino-1-(pyridin-3-yl)ethanol has been prepared through chemoenzymatic processes, demonstrating its potential in the scalable synthesis of optically active compounds. For instance, it has been synthesized as a moiety of beta3-adrenergic receptor agonists, utilizing Candida antarctica lipase for kinetic resolution (Perrone et al., 2006).
Complexation and Coordination Chemistry
The compound exhibits intriguing characteristics in complexation and coordination chemistry. Studies have demonstrated its role in forming complexes with copper(II) and cadmium(II) chloride, and its interaction with other chemicals such as pyridine-2-carbaldehyde. These interactions have been characterized by various spectroscopic methods, highlighting its relevance in the study of molecular structures and interactions (Mardani et al., 2019).
Sensor Development
This compound derivatives have been utilized in the development of chemosensors, particularly for the detection of heavy metals like mercury. These sensors change color visibly, indicating their potential in environmental monitoring and safety applications (Pan et al., 2015).
Catalysis and Synthesis
This compound plays a crucial role in catalysis, specifically in asymmetric synthesis processes. For example, its use in the scalable asymmetric synthesis of its dihydrochloride form demonstrates its utility in producing enantiomerically pure substances, crucial in pharmaceutical and chemical industries (Duquette et al., 2003).
Ligand Chemistry
It has been employed as a ligand in coordination chemistry, forming complexes with metals like zinc and cadmium. This application is vital in understanding metal-ligand interactions and in the development of new materials with specific electronic and optical properties (Hakimi et al., 2017).
Water Oxidation and Renewable Energy
In the field of renewable energy, derivatives of this compound have been used in developing Ru complexes for water oxidation, a critical reaction in artificial photosynthesis and hydrogen production (Zong & Thummel, 2005).
Enantioselective Processes
The compound has been involved in enantioselective processes, particularly in hydrogenation reactions. Its derivatives have been used as chiral modifiers, showing high enantiomeric excess and efficiency in reactions, which is vital in producing chiral pharmaceuticals (Minder et al., 1995).
特性
IUPAC Name |
(1R)-2-amino-1-pyridin-3-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4,8H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKNUYMZBBWHIM-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[C@H](CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2s)-2,3-Bis(Oxidanyl)propoxy]-3,4-Bis(Fluoranyl)-2-[(2-Fluoranyl-4-Iodanyl-Phenyl)amino]benzamide](/img/structure/B3264393.png)


![4-bromo-N-[3-[(4-bromobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B3264411.png)






![N-({N'-[(1E)-(4-bromophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B3264457.png)


